ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

Vue d'ensemble

Description

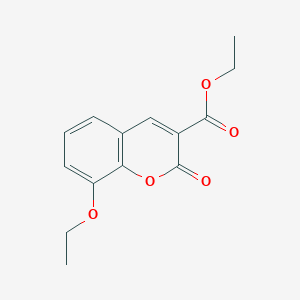

Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its chromene core structure, which is a fused ring system containing a benzene ring and a pyrone ring.

Méthodes De Préparation

Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base. In this case, the reaction is carried out using ethyl acetoacetate and 8-ethoxy-2H-chromen-3-carbaldehyde as starting materials . The reaction conditions usually involve the use of a base such as piperidine or pyridine and a solvent like ethanol. The product is then purified through recrystallization.

Analyse Des Réactions Chimiques

Aminolysis to Carboxamides

The ethyl ester undergoes aminolysis with primary or secondary amines to form carboxamide derivatives, a reaction critical for modifying biological activity.

Example Reaction

Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate + N-ethylaniline → N-ethyl-8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Conditions

-

Coupling Agent : EDC or DCC

-

Base : Triethylamine

-

Solvent : Dichloromethane (anhydrous)

-

Temperature : Room temperature to reflux.

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed under basic conditions to yield 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid :

Reaction Pathway

this compound

→ NaOH (aqueous, reflux) → Acidification (HCl) → 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Reactions with Hydrazine Derivatives

The compound reacts with hydrazine hydrate to form hydrazides or azines, depending on reaction stoichiometry and conditions .

Observed Products

| Reagent | Product Type | Notes |

|---|---|---|

| 1 equiv. hydrazine | Salicylaldehyde azine | Ring-opening followed by dimerization |

| 2 equiv. hydrazine | Malonohydrazide | Complete ester cleavage |

Key Insight : The ethoxy substituent at position 8 influences reaction pathways by altering electronic effects in the coumarin core .

Electrophilic Substitution

The aromatic ring undergoes electrophilic substitution at position 6 or 7 (ortho/para to the ethoxy group):

Example Reaction

| Electrophile | Position Substituted | Product |

|---|---|---|

| Nitronium ion (HNO₃) | Position 6 | Nitro-substituted derivative |

Conditions : Nitration requires fuming HNO₃ in H₂SO₄ at 0–5°C.

Structural Influences on Reactivity

Applications De Recherche Scientifique

Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: This compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties.

Medicine: It is investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The chromene core structure allows it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparaison Avec Des Composés Similaires

Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds such as:

Ethyl coumarin-3-carboxylate: Both compounds share a similar chromene core structure but differ in their substituents.

7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester: This compound has a hydroxyl group at the 7-position, which imparts different chemical and biological properties.

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical reactivity and biological activities.

Activité Biologique

Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and antioxidant properties, along with its potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through a Knoevenagel condensation reaction , which involves the reaction of ethyl acetoacetate with salicylaldehyde derivatives. The compound features a chromene core structure, characterized by a fused benzene and pyran ring, with an ethoxy group at the 8-position and a carboxylic acid group at the 3-position. The molecular formula is CHO, and its molecular weight is approximately 234.21 g/mol.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness, with some derivatives displaying MICs as low as 0.22 to 0.25 µg/mL against specific bacterial strains .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1 |

| Candida albicans | 0.75 | 1.5 |

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. Its mechanism includes the modulation of cytokine production and the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Antioxidant Activity

This compound also exhibits antioxidant activity , attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and cardiovascular disorders.

Therapeutic Applications

Given its biological activities, this compound is being investigated for potential therapeutic applications in treating conditions such as:

- Cancer : Its ability to modulate cell signaling pathways may offer new avenues for cancer treatment.

- Cardiovascular Diseases : The antioxidant properties could help mitigate oxidative stress-related damage in cardiovascular tissues.

- Infectious Diseases : Its antimicrobial efficacy positions it as a candidate for developing new antibiotics or antifungal agents .

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound:

- Antimicrobial Evaluation : A study assessed various derivatives of this compound, finding significant activity against Staphylococcus aureus and other pathogens, indicating potential for further development into antimicrobial agents .

- Anti-inflammatory Mechanisms : Research demonstrated that the compound could significantly reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.

- Oxidative Stress Studies : In cellular models, this compound showed promise in reducing oxidative stress markers, which could be beneficial in conditions like diabetes and neurodegenerative diseases .

Propriétés

IUPAC Name |

ethyl 8-ethoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-3-17-11-7-5-6-9-8-10(13(15)18-4-2)14(16)19-12(9)11/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFFMLZIXZDBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.